7H-ADENINE, N-(o-METHOXYPHENYL)-
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Overview
Description
7H-ADENINE, N-(o-METHOXYPHENYL)-, also known as N-(2-Methoxyphenyl)-7H-purin-6-amine, is a compound with the molecular formula C12H11N5O. It is a derivative of adenine, a fundamental component of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-ADENINE, N-(o-METHOXYPHENYL)- typically involves the reaction of adenine with o-methoxyaniline under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the N-(o-methoxyphenyl) derivative. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 7H-ADENINE, N-(o-METHOXYPHENYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purines .
Scientific Research Applications
7H-ADENINE, N-(o-METHOXYPHENYL)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 7H-ADENINE, N-(o-METHOXYPHENYL)- exerts its effects involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to effects such as reduced cell proliferation. The specific pathways involved depend on the biological context and the target enzymes .
Comparison with Similar Compounds
7-Methyladenine: Another adenine derivative with similar structural features but different functional groups.
N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines: Compounds with a similar purine base structure but different substituents.
Uniqueness: 7H-ADENINE, N-(o-METHOXYPHENYL)- is unique due to the presence of the o-methoxyphenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and its interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications .
Properties
CAS No. |
73663-97-5 |
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Molecular Formula |
C12H11N5O |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-7H-purin-6-amine |
InChI |
InChI=1S/C12H11N5O/c1-18-9-5-3-2-4-8(9)17-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H2,13,14,15,16,17) |
InChI Key |
IQOGGWLYHJXIIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
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